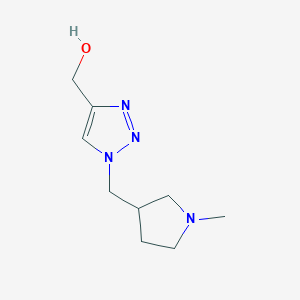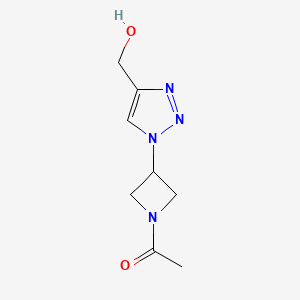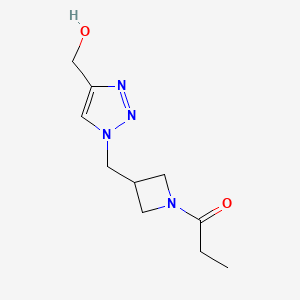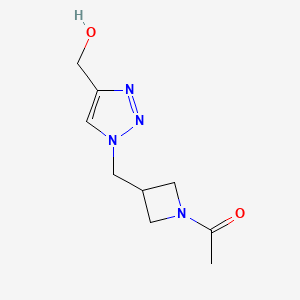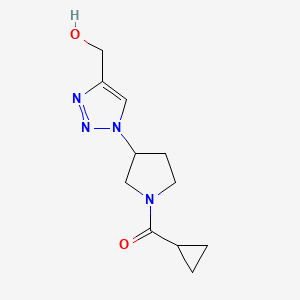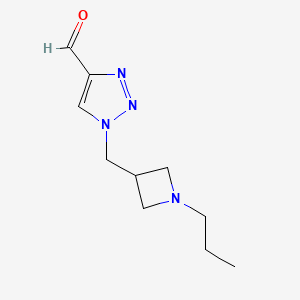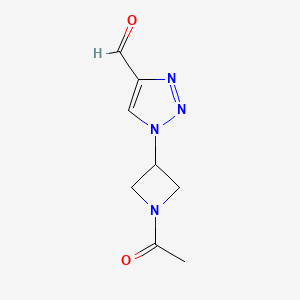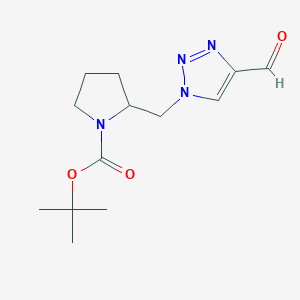
1-(2-アミノエチル)-4-(エトキシメチル)-3,3-ジメチルピロリジン
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethoxymethyl and dimethylpyrrolidin groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amine group is typically reactive and could participate in various reactions such as condensation, acylation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
キラルアミンのエナンチオ選択的合成
キラルアミンは医薬品の合成において重要な成分であり、すべての有効成分の約40%にキラルアミンが含まれています 。問題の化合物は、エナンチオマー純粋なアミンのトランスアミナーゼを介した合成における出発物質または中間体として使用できます。このプロセスは環境に優しく経済的に実現可能であり、従来の化学合成方法の代替手段を提供します。
医薬品製造における生体触媒
この化合物は、エナンチオマー純粋なアミンの製造において、生体触媒、特にω-トランスアミナーゼの基質として機能することができます 。これらのアミンは、低分子医薬品の作成において医薬品業界において不可欠です。生体触媒の進歩により、医薬品製造の効率と環境への影響が改善されました。
薬物様分子の合成
トランスアミナーゼ活性を利用して、問題の化合物と構造的に関連する新規ジ置換1-フェニルプロパン-2-アミンを合成することができます 。これらの分子は、特に認知障害、パーキンソン病、注意欠陥多動性障害などの疾患に対する創薬において大きな可能性を秘めています。
認知機能改善剤
化合物の誘導体は、多発性硬化症の患者における認知機能を改善することが報告されています 。これは、神経疾患を標的とする治療薬の開発における潜在的な研究用途を示唆しています。
ファインケミカルおよび農薬業界
化合物が促進するエナンチオマー純粋なアミンの合成は、医薬品だけでなく、ファインケミカルや農薬の製造においても重要です 。これらの業界は、さまざまな製品の開発のために高純度の化合物を必要としており、生体触媒方法はより「グリーン」なアプローチを提供します。
反応工学とタンパク質工学
この化合物は、反応工学のアプローチで使用して、キラルアミンの合成における反応平衡が不利な状態や生成物阻害などの課題を克服することができます 。さらに、タンパク質工学技術を適用して、これらの反応に関与する生体触媒の基質範囲と操作安定性を改善することができます。
作用機序
Target of Action
Similar compounds such as imidazole and pyrrolidine derivatives have been known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
For instance, it might bind to its target protein, causing a conformational change that alters the protein’s activity . The ethoxymethyl and dimethylpyrrolidinyl groups could potentially enhance the compound’s binding affinity or selectivity for its targets.
Biochemical Pathways
For instance, imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The compound’s bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Based on the activities of similar compounds, it could potentially alter cellular processes, modulate signal transduction pathways, or affect the function of target proteins .
Action Environment
The action, efficacy, and stability of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or drugs, and individual genetic variations .
生化学分析
Biochemical Properties
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to act as a versatile ligand, binding to various enzymes and modulating their activity. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can influence the enzyme’s activity, potentially leading to changes in amino acid metabolism .
Cellular Effects
The effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it has been noted to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound has been observed to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in cell signaling and metabolism observed over time .
Dosage Effects in Animal Models
The effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant physiological changes, including alterations in heart rate and blood pressure. Toxicity studies have indicated that extremely high doses can cause adverse effects, such as organ damage and behavioral changes .
Metabolic Pathways
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites. These metabolites can then enter different biochemical pathways, influencing metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in certain tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is an important factor in its activity. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus. This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to its sites of action within the cell .
特性
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-4-14-8-10-7-13(6-5-12)9-11(10,2)3/h10H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBQVVEXOHSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


